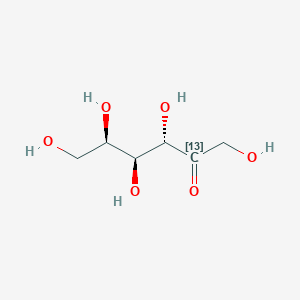

D-Tagatose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i4+1 |

InChI Key |

BJHIKXHVCXFQLS-UZHOXOSUSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([13C](=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Tagatose-13C-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose-13C-1 is a stable isotope-labeled form of D-tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose.[1] The incorporation of a carbon-13 (¹³C) isotope at the C-1 position makes it a valuable tracer for metabolic studies, allowing researchers to track its absorption, distribution, metabolism, and excretion (ADME) in vivo and in vitro. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, applications in metabolic research, and relevant experimental protocols.

Chemical and Physical Properties

The general properties of D-tagatose are well-documented and are summarized in the table below. The isotopic labeling at the C-1 position in this compound results in a slightly higher molecular weight compared to its unlabeled counterpart.

| Property | Value |

| Chemical Formula | ¹³C¹²C₅H₁₂O₆ |

| Molecular Weight | ~181.15 g/mol |

| Appearance | White crystalline powder |

| Sweetness | Approximately 92% that of sucrose |

| Caloric Value | ~1.5 kcal/g |

| Melting Point | 134-137 °C |

| Solubility | Soluble in water |

Synthesis of this compound

Hypothetical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Metabolic Pathways of D-Tagatose

D-tagatose is primarily metabolized in the liver. Two main pathways have been identified for its catabolism: the D-tagatose-6-phosphate pathway and the D-tagatose-1-phosphate pathway.[3][4] The use of this compound allows for the precise tracing of the carbon backbone through these metabolic routes.

D-Tagatose-6-Phosphate Pathway

This pathway is prominent in certain microorganisms like Staphylococcus aureus.[3] It involves the phosphorylation of D-tagatose at the C-6 position, followed by further enzymatic conversions.

Caption: The D-Tagatose-6-Phosphate metabolic pathway.

D-Tagatose-1-Phosphate Pathway

In humans, D-tagatose is primarily metabolized via phosphorylation at the C-1 position by fructokinase. The resulting D-tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate and glyceraldehyde, which enter the glycolytic pathway.[5]

Caption: The D-Tagatose-1-Phosphate metabolic pathway in humans.

Applications in Research and Drug Development

This compound is a powerful tool for:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions within a biological system.[6][7] By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of D-tagatose and its metabolites.

-

Drug Development: Investigating the effects of drug candidates on carbohydrate metabolism. D-tagatose has been studied for its potential in managing type 2 diabetes.[8]

-

Nutritional Science: Understanding the metabolic fate of this low-calorie sweetener and its impact on gut microbiota.

Experimental Protocols

A detailed, published experimental protocol specifically for this compound is not currently available. However, a general workflow for a ¹³C metabolic flux analysis experiment can be adapted for its use.

General Protocol for ¹³C Metabolic Flux Analysis

Caption: A generalized workflow for a ¹³C metabolic flux analysis experiment.

Methodology Details:

-

Experimental Design: Define the biological question, select the appropriate model system (cell line or animal model), and determine the concentration and duration of this compound administration.

-

Tracer Experiment: Introduce this compound to the system and allow for its metabolism.

-

Sample Collection and Metabolite Extraction: Collect samples at various time points and perform a robust metabolite extraction to quench enzymatic activity and preserve the metabolic state.

-

Isotopic Labeling Measurement: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distribution of key metabolites.[7]

-

Flux Estimation: Utilize specialized software (e.g., INCA, Metran) to fit the measured isotopologue data to a metabolic network model and estimate the intracellular fluxes.[9]

-

Statistical Analysis and Interpretation: Perform statistical analysis to assess the confidence of the estimated fluxes and interpret the biological significance of the results.

Data Presentation

Quantitative data from a hypothetical metabolic tracing study using this compound is presented below. This table illustrates how the isotopic enrichment in key metabolites could be summarized.

| Metabolite | Isotopic Enrichment (%) |

| D-Tagatose-1-Phosphate | 95 ± 2 |

| Dihydroxyacetone Phosphate | 45 ± 5 |

| Glyceraldehyde-3-Phosphate | 42 ± 4 |

| Lactate | 15 ± 3 |

| Citrate | 10 ± 2 |

Conclusion

This compound is a valuable research tool for scientists and drug development professionals investigating carbohydrate metabolism. Its ability to trace the metabolic fate of D-tagatose provides critical insights into metabolic pathways and their regulation. While specific, detailed protocols for its use are not widely published, established methodologies for stable isotope tracing and metabolic flux analysis can be readily adapted. The continued use of this compound and other isotopically labeled sugars will undoubtedly contribute to a deeper understanding of metabolic processes in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Chemical Properties of D-Tagatose-13C-1

This technical guide provides a comprehensive overview of the core chemical properties of D-Tagatose-13C-1, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physical characteristics, and provides detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose.[1][2] The incorporation of a 13C isotope at the C-1 position makes it a valuable tool in metabolic research and as an internal standard for mass spectrometry-based applications.[3][4]

Table 1: General and Physical Properties of D-Tagatose and its 13C-labeled Isotopologues

| Property | Value | Source |

| Chemical Formula | ¹³CC₅H₁₂O₆ (for D-Tagatose-1-¹³C) | [5][6] |

| C₆H₁₂O₆ (unlabeled) | [1][7] | |

| Molecular Weight | 181.15 g/mol (for single ¹³C label) | [5][6][8][9] |

| 180.16 g/mol (unlabeled) | [1][7][10] | |

| CAS Number | 478506-42-2 (for D-Tagatose-1-¹³C) | [5][8][9] |

| 478506-44-4 (for D-Tagatose-2-¹³C) | [6] | |

| 87-81-0 (for unlabeled D-Tagatose) | [1] | |

| Appearance | White crystalline powder | [1][7][11] |

| Melting Point | 133-137 °C (unlabeled) | [1][12] |

| Solubility in Water | 160 g/100 ml at 20°C (unlabeled) | [12] |

| Solubility in Ethanol | 0.02 g/100 ml at 22°C (unlabeled) | [12] |

| Optical Rotation [α]D²⁰ | -4° to -7° (1% aqueous solution, unlabeled) | [11][12] |

Synthesis of D-[UL-13C6]Tagatose

A concise and scalable synthesis method for D-[UL-13C6]tagatose has been developed, starting from the readily available D-[UL-13C6]fructose. The key step in this synthesis is the epimerization at the C-4 position through an oxidation/reduction sequence.[13]

Experimental Protocol: Synthesis of D-[UL-13C6]Tagatose from D-[UL-13C6]Fructose [13][14]

This protocol is adapted from the synthesis of fully protected natural D-tagatose and its uniformly labeled counterpart.[13]

Materials:

-

D-[UL-13C6]fructose

-

Dess-Martin periodinane

-

Sodium borohydride (NaBH₄)

-

Solvents for reaction and chromatography

Procedure:

-

Protection of D-[UL-13C6]fructose: The hydroxyl groups of D-[UL-13C6]fructose are protected to prevent side reactions.

-

Oxidation: The protected D-[UL-13C6]fructose is subjected to oxidation at the C-4 position using Dess-Martin periodinane. This step converts the hydroxyl group into a ketone.

-

Reduction: The resulting keto-intermediate is then reduced using sodium borohydride (NaBH₄). This reduction is stereoselective, leading to the epimerization at the C-4 position, thus forming the tagatose configuration.

-

Deprotection: The protecting groups are removed to yield D-[UL-13C6]tagatose.

-

Purification: The final product is purified using chromatographic techniques to separate it from any remaining reactants or byproducts.

Yield: The synthesis of D-[UL-¹³C₆]Tagatose from D-[UL-¹³C₆]fructose has been reported with an overall yield of 16% after six steps and four chromatographic purifications.[13][14]

Below is a DOT script visualizing the general workflow for the synthesis of D-Tagatose-13C.

Analytical Methods

High-resolution analytical methods are crucial for the quality control of D-Tagatose and its isotopologues. Capillary electrophoresis (CE) has been established as a robust and rapid technique for the separation and quantification of D-tagatose in the presence of process-related impurities such as lactose, D-glucose, D-galactose, and D-talose.[15] This method can be adapted for the analysis of this compound.

Experimental Protocol: Capillary Electrophoresis for D-Tagatose Analysis [15]

-

Background Electrolyte (BGE): 36 mM of Na₂HPO₄ and 130 mM of NaOH.

-

pH: 12.6.

-

Voltage: +18 kV for high resolution or -18 kV for high throughput.

-

Detection: Direct UV detection at 265 nm.

This method allows for good separation of sugars in under 20 minutes for high-resolution analysis and under 4 minutes for high-throughput applications.[15]

The following DOT script illustrates a general analytical workflow for quality control.

Applications in Research

This compound is a valuable tool for researchers in several fields:

-

Metabolic Studies: As a stable isotope-labeled sugar, it can be used as a tracer to study metabolic pathways, particularly those related to carbohydrate metabolism.[16][17] Its metabolism is thought to be similar to that of fructose, but at a slower rate.[16]

-

Pharmacokinetics: It can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of D-tagatose.

-

Internal Standard: In quantitative mass spectrometry, this compound serves as an ideal internal standard for the accurate measurement of unlabeled D-tagatose in biological matrices.[3][4]

-

Functional Food Development: D-tagatose is a low-calorie sweetener with prebiotic properties and a low glycemic index, making it a promising ingredient for functional foods, particularly for managing blood glucose levels.[2][18][19][20] The 13C-labeled version can aid in research to substantiate these health claims.

The metabolism of D-tagatose involves its conversion to D-tagatose-1-phosphate, which can influence glycogen metabolism.[16][17]

The following DOT script depicts a simplified overview of D-tagatose's proposed role in glucose metabolism.

References

- 1. foodstandards.gov.au [foodstandards.gov.au]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. omicronbio.com [omicronbio.com]

- 6. scbt.com [scbt.com]

- 7. Tagatose - Wikipedia [en.wikipedia.org]

- 8. 478506-42-2|D-Tagatose-1-13C|BLD Pharm [bldpharm.com]

- 9. scbt.com [scbt.com]

- 10. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. fao.org [fao.org]

- 13. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acnfp.food.gov.uk [acnfp.food.gov.uk]

- 18. researchers.uss.cl [researchers.uss.cl]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of D-Tagatose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of D-Tagatose labeled with carbon-13 at the first position (D-Tagatose-13C-1). The information presented herein is compiled from established chemical and enzymatic approaches for synthesizing labeled hexoses, offering a foundational framework for researchers in metabolic studies, drug development, and advanced analytical chemistry.

Introduction

D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose at the C-4 position. It is a low-calorie sweetener with emerging applications in the food and pharmaceutical industries. The synthesis of isotopically labeled D-Tagatose, particularly this compound, is of significant interest for use as an internal standard in mass spectrometry-based assays and for tracing metabolic pathways in biological systems. This guide details both a chemical and an enzymatic route for the synthesis of this compound, along with a robust purification protocol.

Synthesis of this compound

Two primary routes are considered for the synthesis of this compound: a multi-step chemical synthesis starting from D-Fructose-1-13C, and an enzymatic approach using L-arabinose isomerase with D-Galactose-1-13C as the substrate.

Chemical Synthesis from D-Fructose-1-13C

A viable and scalable chemical synthesis of this compound can be adapted from the established synthesis of uniformly labeled D-tagatose.[1][2] This pathway involves the epimerization at the C-4 position of a protected D-fructose derivative through an oxidation-reduction sequence.

-

Protection of D-Fructose-1-13C: The hydroxyl groups of D-Fructose-1-13C are protected to prevent side reactions. A common method is the formation of acetonide or benzylidene acetal derivatives.

-

Oxidation at C-4: The free hydroxyl group at the C-4 position is oxidized to a ketone using a mild oxidizing agent such as Dess-Martin periodinane.

-

Reduction of the C-4 Ketone: The resulting ketone is then reduced with a hydride reagent, typically sodium borohydride (NaBH4), to yield a mixture of epimers at the C-4 position.

-

Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic hydrolysis for acetonides) to yield this compound.

-

Purification: The final product is purified from the reaction mixture using chromatographic techniques.

A concise, easily scalable synthesis of a rare ketohexose, d-tagatose, was developed, that is compatible with the preparation of d-[UL-13C6]tagatose.[1][2] Epimerization of the widely available and inexpensive ketohexose d-fructose at the C-4 position via an oxidation/reduction (Dess-Martin periodinane/NaBH4) was a key step in the synthesis.[1][2]

The following table summarizes the expected yields for the synthesis of labeled D-tagatose based on published data for the synthesis of D-[UL-13C6]Tagatose.[1][2]

| Step | Reaction | Starting Material | Product | Overall Yield (%) | Reference |

| 1-5 | Chemical Synthesis | D-[UL-13C6]fructose (465 mg) | D-[UL-13C6]Tagatose (92 mg) | 16 | [1][2] |

Note: The yield for this compound is expected to be comparable to that of the uniformly labeled analogue.

Enzymatic Synthesis from D-Galactose-1-13C

Enzymatic synthesis offers a highly specific and environmentally benign alternative to chemical methods. L-arabinose isomerase is widely used for the isomerization of D-galactose to D-tagatose.[3]

-

Enzyme Preparation: Recombinant L-arabinose isomerase is expressed and purified, or commercially available enzyme is used.

-

Reaction Setup: D-Galactose-1-13C is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.5) containing the L-arabinose isomerase and a metal cofactor, typically Mn2+.

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 50-60°C) for a sufficient duration to reach equilibrium.

-

Enzyme Inactivation: The reaction is terminated by heat inactivation of the enzyme.

-

Purification: The this compound is purified from the remaining D-Galactose-1-13C and other reaction components.

Biotransformation of D-tagatose has been produced using several biocatalyst sources.[2] Among the biocatalysts, L-arabinose isomerase has been mostly applied for D-tagatose production because of the industrial feasibility for the use of D-galactose as a substrate.[2]

The conversion efficiency of the enzymatic isomerization is a key parameter.

| Enzyme | Substrate | Product | Conversion Rate (%) | Reference |

| L-arabinose isomerase | D-galactose | D-tagatose | ~30-50 | [3][4] |

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for analytical and research purposes. A combination of ion-exchange chromatography and high-performance liquid chromatography (HPLC) is often employed.

Experimental Protocol:

-

Initial Cleanup with Ion-Exchange Chromatography: The crude reaction mixture is first passed through a cation and then an anion exchange resin to remove salts and charged impurities.[5]

-

HPLC Purification: The partially purified product is then subjected to HPLC for final purification.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) or a preparative reverse-phase C18 column can be used.

-

Mobile Phase: For carbohydrate columns, deionized water is typically used as the mobile phase.[6] For reverse-phase columns, a gradient of water and acetonitrile may be employed.

-

Detection: A refractive index (RI) detector is commonly used for sugar analysis.[6]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.

-

-

Solvent Removal and Lyophilization: The solvent from the collected fractions is removed under reduced pressure, and the final product is obtained as a white solid after lyophilization.

The solution is concentrated and purified by chromatographic fractionation using a cation exchanger.[5] D -tagatose is crystallized from the syrup.[5]

Quantitative Data:

The purity of the final product is assessed by analytical HPLC and characterized by mass spectrometry and NMR spectroscopy.

| Purification Step | Method | Purity Achieved | Reference |

| Final Purification | Recrystallization from ethanol | >99% | [2] |

Visualizations

Chemical Synthesis Pathway

Caption: Chemical synthesis pathway for this compound.

Enzymatic Synthesis Workflow

Caption: Enzymatic synthesis workflow for this compound.

Purification Workflow

Caption: General purification workflow for this compound.

References

- 1. Synthesis of natural/13C-enriched d-tagatose from natural/13C-enriched d-fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 5. fao.org [fao.org]

- 6. Production of d-Tagatose by Whole-Cell Conversion of Recombinant Bacillus subtilis in the Absence of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D-Tagatose-13C-1 Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, recognized for its properties as a low-calorie bulk sweetener.[1][2] It possesses approximately 92% of the sweetness of sucrose but with only about one-third of the calories.[1][2] Beyond its use in the food industry, D-tagatose has garnered significant interest in biomedical research due to its minimal impact on blood glucose and its potential health benefits. Understanding its precise metabolic fate is crucial for evaluating its physiological effects and therapeutic potential.

This guide provides a comprehensive overview of the analysis of the D-tagatose metabolic pathway using stable isotope tracing with D-Tagatose labeled with carbon-13 at the first carbon position (D-Tagatose-13C-1). Stable isotope tracers are invaluable tools in metabolic research, allowing for the precise mapping and quantification of metabolic fluxes through complex biochemical networks.[3][4] By introducing this compound into a biological system, researchers can track the journey of the labeled carbon atom as it is incorporated into various downstream metabolites, providing a dynamic and quantitative picture of its metabolic processing.

The Metabolic Pathway of D-Tagatose

The metabolism of D-tagatose is primarily characterized by its limited absorption and subsequent hepatic processing, which closely mirrors that of D-fructose.

Absorption and Bioavailability

Only a small fraction, estimated to be between 15% and 25%, of ingested D-tagatose is absorbed in the small intestine.[1] The majority passes to the large intestine where it is fermented by gut microbiota. The absorbed portion is transported to the liver for metabolism.

Hepatic Metabolism

In the liver, D-tagatose enters a metabolic pathway analogous to the initial steps of fructose metabolism.

-

Phosphorylation: D-Tagatose is first phosphorylated at the C1 position by the enzyme fructokinase (ketohexokinase) , utilizing ATP to produce tagatose-1-phosphate .

-

Second Phosphorylation: Tagatose-1-phosphate is further phosphorylated by phosphofructokinase-1 to yield tagatose-1,6-bisphosphate .

-

Cleavage: Aldolase cleaves the six-carbon tagatose-1,6-bisphosphate molecule into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) .

These two products, DHAP and G3P, are central intermediates in glycolysis and can proceed through several metabolic routes, including energy production via the TCA cycle, conversion to glucose/glycogen via gluconeogenesis, or synthesis of fatty acids and glycerol for lipid production.

References

- 1. dash.harvard.edu [dash.harvard.edu]

- 2. mdpi.com [mdpi.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of D-Tagatose-1-¹³C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, has garnered significant interest in the food and pharmaceutical industries for its properties as a low-calorie sweetener and its potential health benefits.[1][2][3][4][5][6] This technical guide focuses on the biological role and applications of its isotopically labeled form, D-Tagatose-1-¹³C. While direct experimental data on D-Tagatose-1-¹³C is limited, this document extrapolates its utility as a powerful research tool based on the known metabolic pathways of D-Tagatose and established principles of stable isotope tracing.

The primary role of D-Tagatose-1-¹³C is to serve as a tracer in metabolic studies, enabling researchers to track the absorption, distribution, metabolism, and excretion of D-Tagatose with high precision. By replacing a naturally occurring carbon-12 atom at the C1 position with a non-radioactive, stable isotope carbon-13, the fate of the molecule can be monitored using mass spectrometry and NMR spectroscopy. This allows for the elucidation of its metabolic pathways and its influence on related biochemical processes.

Metabolism of D-Tagatose

Understanding the metabolic fate of D-Tagatose is crucial to appreciating the application of its ¹³C-labeled counterpart. Orally ingested D-Tagatose is only partially absorbed in the small intestine, with estimates of absorption around 20%.[1][4] The absorbed D-Tagatose is primarily metabolized in the liver in a manner analogous to fructose, though at a slower rate.[1][2]

The key metabolic steps are:

-

Phosphorylation: In the liver, D-Tagatose is phosphorylated by fructokinase to D-Tagatose-1-phosphate.[2][3][7]

-

Cleavage: D-Tagatose-1-phosphate is then cleaved by aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.

-

Entry into Glycolysis: DHAP and glyceraldehyde (after conversion to glyceraldehyde-3-phosphate) are intermediates of the glycolytic pathway and can be further metabolized for energy production or used in gluconeogenesis.

D-Tagatose and its metabolites have also been shown to influence glucose metabolism by:

-

Inhibiting Intestinal Disaccharidases: Potentially reducing the absorption of other carbohydrates.[1]

-

Modulating Glycogen Metabolism: D-Tagatose-1-phosphate can stimulate glucokinase and glycogen synthase, promoting glycogen storage, and inhibit glycogen phosphorylase, preventing glycogen breakdown.[1][2][3]

Applications of D-Tagatose-1-¹³C in Research

The use of D-Tagatose-1-¹³C as a tracer can provide invaluable insights in several research areas:

-

Pharmacokinetics and Bioavailability: Precisely quantifying the absorption and bioavailability of orally administered D-Tagatose.

-

Metabolic Pathway Analysis: Tracking the flow of the ¹³C label through the metabolic intermediates of glycolysis and gluconeogenesis to determine the extent and rate of D-Tagatose metabolism.

-

Drug Development: Investigating the effects of D-Tagatose on metabolic disorders such as diabetes and obesity by tracing its influence on glucose and lipid metabolism.

-

Gut Microbiome Research: As a significant portion of ingested D-Tagatose reaches the colon, D-Tagatose-1-¹³C can be used to study its fermentation by gut bacteria and the production of short-chain fatty acids.

Data Presentation

Quantitative Data on D-Tagatose Metabolism

| Parameter | Value | Species | Reference |

| Oral Bioavailability | ~20% | Humans | [1][4] |

| Glycemic Index | 3 | Humans | [1] |

| Effect on Liver ATP | ~12% reduction | Humans | [7] |

| Increase in Serum Uric Acid | ~17% | Humans | [7] |

| D-Tagatose-1-phosphate in liver | ~1 mmol/L | Humans | [7] |

Experimental Protocols

Hypothetical Protocol for an In Vivo Metabolic Tracer Study using D-Tagatose-1-¹³C

Objective: To determine the rate of appearance and metabolic fate of orally administered D-Tagatose-1-¹³C in plasma and its incorporation into hepatic glycogen.

Materials:

-

D-Tagatose-1-¹³C

-

Animal model (e.g., male Sprague-Dawley rats)

-

Oral gavage needles

-

Blood collection supplies (e.g., heparinized tubes)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Reagents for glycogen extraction and hydrolysis

Methodology:

-

Animal Acclimatization and Fasting: Acclimatize rats for one week. Fast the animals overnight (12-16 hours) with free access to water before the experiment.

-

Tracer Administration: Administer a bolus dose of D-Tagatose-1-¹³C (e.g., 2 g/kg body weight) dissolved in water via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at baseline (0 min) and at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, 180 minutes). Plasma should be separated immediately by centrifugation and stored at -80°C.

-

Tissue Collection: At the end of the experiment (e.g., 180 minutes), euthanize the animals and rapidly excise the liver. Freeze-clamp the liver tissue in liquid nitrogen and store at -80°C.

-

Plasma Analysis (LC-MS):

-

Thaw plasma samples and perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant for ¹³C-labeled D-Tagatose and its metabolites (e.g., lactate, pyruvate) using an appropriate LC-MS method.

-

-

Hepatic Glycogen Analysis (GC-MS):

-

Extract glycogen from a portion of the frozen liver tissue.

-

Hydrolyze the extracted glycogen to glucose monomers using acid hydrolysis.

-

Derivatize the resulting glucose to a volatile derivative (e.g., aldonitrile acetate).

-

Analyze the derivatized glucose for ¹³C enrichment by GC-MS to determine the incorporation of the label into glycogen.

-

-

Data Analysis: Calculate the rate of appearance of ¹³C-labeled metabolites in the plasma and the fractional synthesis rate of hepatic glycogen from the administered D-Tagatose-1-¹³C.

Mandatory Visualization

Caption: A generalized workflow for an in vivo metabolic study using D-Tagatose-1-¹³C.

Caption: The hepatic metabolic pathway of D-Tagatose-1-¹³C, highlighting the position of the ¹³C label.

References

- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstandards.gov.au [foodstandards.gov.au]

- 6. fao.org [fao.org]

- 7. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tagatose-13C-1 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare ketohexose and a C-4 epimer of D-fructose, is gaining significant attention as a low-calorie sweetener with potential therapeutic applications. Its unique metabolic fate, with only about 20-25% being absorbed and metabolized primarily in the liver, makes it a fascinating subject for metabolic research. The use of stable isotope-labeled D-Tagatose, specifically D-Tagatose-¹³C-1, provides a powerful tool to trace its metabolic pathways and quantify its contribution to various metabolic pools. This technical guide offers an in-depth overview of the application of D-Tagatose-¹³C-1 as a metabolic tracer, drawing upon established methodologies for similar ¹³C-labeled sugars to provide a comprehensive framework for researchers.

While direct studies utilizing D-Tagatose-¹³C-1 are emerging, this guide leverages the extensive research conducted on its close structural and metabolic analog, ¹³C-fructose, to provide detailed experimental protocols and quantitative insights. The metabolic pathways of fructose and tagatose are largely parallel, with both being phosphorylated at the 1-position in the liver and subsequently cleaved into triose phosphates. Therefore, the data and methods presented here serve as a robust starting point for designing and interpreting experiments with D-Tagatose-¹³C-1.

Metabolic Pathways of D-Tagatose

The primary route for the metabolism of absorbed D-tagatose occurs in the liver and mirrors that of fructose. The key steps are outlined below:

-

Phosphorylation: D-tagatose is phosphorylated by fructokinase (ketohexokinase) to form D-tagatose-1-phosphate (T1P).

-

Cleavage: T1P is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde.

-

Entry into Glycolysis: D-glyceraldehyde is subsequently phosphorylated to D-glyceraldehyde-3-phosphate (G3P) by triokinase. Both DHAP and G3P are intermediates of the glycolytic pathway and can proceed through glycolysis to form pyruvate and subsequently acetyl-CoA for the TCA cycle, or be used as precursors for gluconeogenesis or lipid synthesis.

A secondary pathway, the tagatose-6-phosphate pathway, has been identified in some microorganisms, but the tagatose-1-phosphate pathway is the predominant route in mammals.

Figure 1: Simplified overview of the primary metabolic pathway of D-Tagatose-¹³C-1 in mammalian liver.

Signaling and Regulatory Roles of D-Tagatose Metabolites

D-tagatose-1-phosphate, the initial metabolite of D-tagatose, has been shown to have regulatory effects on key enzymes in glucose metabolism, similar to fructose-1-phosphate.

-

Glucokinase Activation: D-tagatose-1-phosphate can promote the dissociation of glucokinase from its regulatory protein (GKRP) in the nucleus of hepatocytes, leading to the translocation of glucokinase to the cytoplasm and its activation. This enhances the phosphorylation of glucose to glucose-6-phosphate.

-

Glycogen Metabolism: By increasing the intracellular concentration of glucose-6-phosphate, D-tagatose metabolism can allosterically activate glycogen synthase, promoting glycogen synthesis. Furthermore, D-tagatose-1-phosphate has been shown to be an inhibitor of glycogen phosphorylase, the enzyme responsible for glycogenolysis. This dual effect shifts the balance towards glycogen storage.

Figure 2: Key regulatory interactions of D-tagatose-1-phosphate in hepatic glucose metabolism.

Quantitative Data from ¹³C-Fructose Tracer Studies

The following tables summarize quantitative data from studies using uniformly labeled ¹³C-fructose ([U-¹³C₆]-fructose). This data provides an estimate of the metabolic fate of D-Tagatose-¹³C-1, given the analogous metabolic pathways.

Table 1: In Vitro Metabolic Fate of [U-¹³C₆]-Fructose in Human Adipocytes

| Parameter | 0.1 mM Fructose | 2 mM Fructose | 10 mM Fructose |

| ¹³C-Lactate Release (relative units) | 1.0 | 2.5 ± 0.3 | 4.8 ± 0.5 |

| ¹³C-Glutamate Synthesis (relative units) | 1.0 | 3.2 ± 0.4 | 6.1 ± 0.7 |

| ¹³C-Palmitate Synthesis (relative units) | 1.0 | 2.8 ± 0.3 | 5.5 ± 0.6 |

| % of Acetyl-CoA pool from ¹³C-Fructose | ~15% | ~28% | ~40% |

| Data adapted from studies on human adipocytes cultured with varying concentrations of [U-¹³C₆]-fructose. Values are presented as fold-change relative to the lowest fructose concentration and as percentages where applicable. |

Table 2: In Vivo Conversion of [U-¹³C₆]-Fructose in Humans

| Metabolic Fate | Percentage of Administered Fructose | Time Frame |

| Oxidation to ¹³CO₂ | 45.0% ± 10.7% | 3-6 hours |

| Conversion to Plasma ¹³C-Glucose | 41.0% ± 10.5% | 3-6 hours |

| Conversion to Plasma ¹³C-Lactate | ~25% | 2-4 hours |

| Data represents the mean ± standard deviation from human studies involving oral administration of [U-¹³C₆]-fructose.[1] |

Experimental Protocols

The following protocols are generalized for the use of D-Tagatose-¹³C-1 as a metabolic tracer and are based on established methods for ¹³C-MFA.

In Vitro ¹³C-Metabolic Flux Analysis (MFA) in Cell Culture

Objective: To quantify the metabolic fluxes of D-Tagatose-¹³C-1 in a cultured cell line.

Materials:

-

Cell line of interest (e.g., HepG2 hepatocytes)

-

Appropriate cell culture medium

-

D-Tagatose-¹³C-1 (e.g., D-[UL-¹³C₆]tagatose)

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

-

NMR spectrometer (optional)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of D-Tagatose-¹³C-1. The concentration should be chosen based on physiologically relevant levels or experimental goals.

-

Isotopic Steady State: Incubate the cells for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This time will vary depending on the cell type and metabolic rates but is often in the range of 6-24 hours.

-

Metabolite Extraction:

-

Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add ice-cold extraction solution to the cells to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis:

-

LC-MS/MS: Analyze the extracted metabolites using an LC-MS/MS method optimized for the separation and detection of sugar phosphates and other central carbon metabolites. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific ¹³C-labeled isotopologues.

-

GC-MS: Derivatize the metabolites to increase their volatility (e.g., using silylation) and analyze by GC-MS.

-

NMR: For a more detailed analysis of positional isotopomers, ¹³C NMR or ¹H-¹³C heteronuclear correlation spectroscopy can be performed on the extracted metabolites.

-

-

Data Analysis:

-

Correct the raw mass spectrometry or NMR data for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured isotopic labeling patterns to a metabolic network model and estimate the intracellular fluxes.

-

In Vivo ¹³C-Metabolic Tracing in Animal Models

Objective: To trace the whole-body metabolism of D-Tagatose-¹³C-1 in an animal model.

Materials:

-

Animal model (e.g., mice or rats)

-

D-Tagatose-¹³C-1 solution for administration (oral gavage or intravenous infusion)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

-

Blood collection tubes (e.g., with heparin or EDTA)

-

Metabolite extraction solution

Protocol:

-

Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. A period of fasting may be required depending on the experimental design.

-

Tracer Administration: Administer the D-Tagatose-¹³C-1 solution via oral gavage or a primed-constant intravenous infusion.

-

Sample Collection: At specified time points after tracer administration, collect blood samples and tissues of interest (e.g., liver, adipose tissue, muscle, brain).

-

Blood: Centrifuge to separate plasma and immediately freeze.

-

Tissues: Rapidly excise the tissues and snap-freeze in liquid nitrogen to halt metabolic activity.

-

-

Metabolite Extraction:

-

Homogenize the frozen tissues in ice-cold extraction solution.

-

Follow a similar extraction procedure as described for the in vitro protocol to obtain the metabolite-containing supernatant.

-

-

Sample Analysis and Data Analysis: Analyze the plasma and tissue extracts using LC-MS, GC-MS, or NMR as described in the in vitro protocol. The data can be used to determine the rate of appearance of ¹³C-labeled metabolites in different tissues and to model metabolic fluxes at the whole-body or organ level.

Mandatory Visualizations

Experimental Workflow for ¹³C-Metabolic Flux Analysis

Figure 3: A comprehensive workflow for conducting a metabolic tracer study using D-Tagatose-¹³C-1.

Conclusion

D-Tagatose-¹³C-1 is a promising metabolic tracer for elucidating the metabolic fate and regulatory roles of D-tagatose in various biological systems. By employing the established techniques of ¹³C-metabolic flux analysis and leveraging the knowledge gained from analogous studies with ¹³C-fructose, researchers can gain valuable quantitative insights into the contribution of D-tagatose to central carbon metabolism. The detailed protocols and data presented in this guide provide a solid foundation for drug development professionals and scientists to design and execute robust metabolic tracer studies with D-Tagatose-¹³C-1, ultimately advancing our understanding of the metabolic impact of this unique sugar.

References

An In-depth Technical Guide on the Safety and Toxicity of D-Tagatose-13C-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the safety and toxicity profile of D-Tagatose-13C-1. As specific toxicological studies on the 13C-labeled version of D-Tagatose are not available in the public domain, this guide focuses on the extensive safety data of the unlabeled parent compound, D-Tagatose. The isotopic label, Carbon-13, is a stable, non-radioactive isotope naturally present in the environment and is considered to be of no toxicological concern. Therefore, the safety profile of this compound is predicated on the well-established safety of D-Tagatose.

D-Tagatose has been granted "Generally Recognized As Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA).[1][2][3] Extensive testing in animal models and human clinical trials has demonstrated a lack of genotoxicity, carcinogenicity, and teratogenicity.[1][4] The primary adverse effects noted at high doses are mild and transient gastrointestinal disturbances. This document collates the available quantitative data, details the experimental methodologies of key studies, and provides visual representations of relevant pathways and workflows to support researchers and drug development professionals in their assessment of this compound.

Introduction to D-Tagatose and Stable Isotope Labeling

D-Tagatose is a naturally occurring monosaccharide and a C-4 epimer of D-fructose.[5] It is used as a low-calorie sweetener and has approximately 90% the sweetness of sucrose with only 38% of the calories.[1][6] Only about 20% of ingested D-Tagatose is absorbed in the small intestine; the remainder is fermented by gut microbiota.[1][7]

Stable isotope labeling, such as with Carbon-13, is a widely used technique in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of a 13C atom into a molecule allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) without altering its chemical or biological properties.[8] Stable isotopes are non-radioactive and considered safe for human administration, making them invaluable tools in clinical research.[1]

Preclinical Safety and Toxicity of D-Tagatose

A comprehensive battery of preclinical studies has been conducted to evaluate the safety of D-Tagatose. These studies have consistently demonstrated a favorable safety profile.

Genotoxicity

D-Tagatose has been found to be non-genotoxic in a standard battery of assays.[4][9]

Table 1: Summary of Genotoxicity Studies for D-Tagatose

| Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |

| Reverse Mutation Assay | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | Up to 5000 µ g/plate | With and without S9 mix | Non-mutagenic | [9] |

| Reverse Mutation Assay | Escherichia coli (strain WP2uvrA) | Up to 5000 µ g/plate | With and without S9 mix | Non-mutagenic | [9] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Up to 5000 µg/mL | With and without S9 mix | No increase in aberrations | [9] |

| Forward Mutation Assay | Mouse Lymphoma L5178Y cells | Up to 5000 µg/mL | With and without S9 mix | Non-mutagenic | [9] |

| In vivo Micronucleus Test | Mouse bone marrow | Up to 5000 mg/kg | Not applicable | No increase in micronuclei | [9] |

-

Ames Test (Reverse Mutation Assay): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA were treated with D-Tagatose at concentrations up to 5000 µ g/plate , both with and without a metabolic activation system (S9 mix). The number of revertant colonies was counted after incubation.[9]

-

Chromosomal Aberration Assay: Chinese Hamster Ovary (CHO) cells were exposed to D-Tagatose at concentrations up to 5000 µg/mL in the presence and absence of S9 mix. Metaphase cells were examined for chromosomal aberrations.[9]

-

Mouse Lymphoma Assay: L5178Y mouse lymphoma cells were treated with D-Tagatose at concentrations up to 5000 µg/mL with and without S9 mix to assess for forward mutations at the thymidine kinase (TK) locus.[9]

-

In vivo Micronucleus Test: Mice were administered D-Tagatose at doses up to 5000 mg/kg. Bone marrow was harvested and polychromatic erythrocytes were analyzed for the presence of micronuclei.[9]

Acute, Subchronic, and Chronic Toxicity

Studies in rats have established a high no-observed-adverse-effect level (NOAEL) for D-Tagatose.

Table 2: Summary of Oral Toxicity Studies for D-Tagatose in Rats

| Study Duration | Strain | Dose Levels | Key Findings | NOAEL | Reference |

| 90-Day | Crl:CDBR | 5%, 10%, 15%, 20% in diet | Transient soft stools at ≥15%. Increased relative liver weights at ≥10% without histopathological correlates. Minimal hepatocellular hypertrophy at ≥15% considered adaptive. | 5% in diet | [10] |

| 2-Year Carcinogenicity | Wistar | 0%, 2.5%, 5%, 10% in diet | No evidence of carcinogenicity. No treatment-related histopathological changes in the liver. Increased adrenal, kidney, and testes weights at high doses without histopathological findings. | 10% in diet | [4][5] |

-

90-Day Oral Toxicity Study: Male and female Crl:CDBR rats were fed diets containing 5%, 10%, 15%, or 20% D-Tagatose for 90 days. Control groups received a standard diet or a diet with 20% cellulose/fructose. Endpoints included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.[10]

-

2-Year Carcinogenicity Study: Wistar rats were administered D-Tagatose in their diet at concentrations of 0%, 2.5%, 5%, and 10% for two years. The study was designed to assess for carcinogenicity, with a focus on the liver.[4][5]

Developmental and Reproductive Toxicity

D-Tagatose has not been shown to have adverse effects on reproduction or fetal development.[4][11]

Table 3: Summary of Developmental Toxicity Study for D-Tagatose in Rats

| Strain | Dose Levels (mg/kg/day) | Gestation Days of Dosing | Key Findings | NOAEL (Maternal and Developmental) | Reference |

| Crl:CD(SD)BR | 4000, 12000, 20000 | 6-15 | Unformed/watery stools in mid- and high-dose dams. Increased maternal liver weight at mid- and high-doses without histopathology. No adverse effects on reproductive performance or fetal development. | 20000 mg/kg/day | [11] |

Pregnant Crl:CD(SD)BR rats were administered D-Tagatose via gavage at doses of 4000, 12000, and 20000 mg/kg body weight/day from gestation day 6 to 15. Maternal observations included clinical signs, body weight, and food consumption. At termination, reproductive parameters and fetal morphology (external, visceral, and skeletal) were evaluated.[11]

Human Safety and Tolerability

Clinical trials in humans have confirmed the safety of D-Tagatose for consumption. The primary effects observed are related to its limited absorption.

Gastrointestinal Tolerance

The most common adverse effects reported with high doses of D-Tagatose are gastrointestinal in nature.

Table 4: Summary of Human Gastrointestinal Tolerance Studies for D-Tagatose

| Study Population | Dose | Key Findings | Reference |

| Healthy Adults | Single dose of 30 g | Some individuals experienced diarrhea. | [4] |

| Healthy Adults | Single dose of 75 g | No laxative effect reported in some studies. | [4] |

| Type 2 Diabetes Patients | 10 g/day | Mild gastrointestinal symptoms in 3 out of 10 patients. | [4] |

| Type 2 Diabetes Patients | 15 g, three times a day | Well-tolerated with few reports of mild and transient gastrointestinal events. | [12] |

| Healthy Young Men | 29 or 30 g | Nausea (15.1%) and diarrhea (31.5%) reported. Flatulence was frequently reported. | [6] |

Effects on Uric Acid Levels

Similar to fructose, D-Tagatose metabolism can lead to a transient increase in serum uric acid levels, although this is not considered clinically significant at typical consumption levels.[4][13]

Table 5: Summary of Human Studies on Uric Acid Levels with D-Tagatose

| Study Population | Dose | Key Findings | Reference |

| Healthy Volunteers | Single dose of 30 g | No biologically significant effects on uric acid production or excretion. | [4] |

| Hyperuricemic Individuals | Single dose of 15 g | No clinically significant increases in serum uric acid levels. | [13] |

Metabolism and Pharmacokinetics

The metabolic pathway of D-Tagatose is a key factor in its safety profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Approximately 20% of ingested D-Tagatose is absorbed in the small intestine.[1][7]

-

Metabolism: The absorbed portion is metabolized in the liver via a pathway similar to that of fructose.[4] The unabsorbed portion is fermented by colonic bacteria into short-chain fatty acids (SCFAs), which are then absorbed and metabolized.[1][7]

-

Excretion: The metabolites are ultimately excreted as carbon dioxide and water.

Figure 1: ADME workflow of D-Tagatose.

Regulatory Status

D-Tagatose has been reviewed by major regulatory bodies and deemed safe for its intended use in food.

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA): Concluded that D-Tagatose is not genotoxic, embryotoxic, or teratogenic and established an Acceptable Daily Intake (ADI) of 0-80 mg/kg of body weight, which was later changed to "not specified".[4][7][14]

-

European Union: Approved as a "new food ingredient" without restrictions on its use.[1][6]

Conclusion

Based on a comprehensive review of the available scientific literature, D-Tagatose is considered safe for human consumption. The lack of genotoxicity, carcinogenicity, and developmental toxicity, combined with a high NOAEL in animal studies, supports its safety. The primary considerations for its use are the potential for mild, dose-dependent gastrointestinal effects.

The safety profile of this compound can be inferred from the extensive data on D-Tagatose, as the Carbon-13 stable isotope label does not impart any toxicological properties. Therefore, this compound is expected to be as safe as its unlabeled counterpart and is a suitable tool for use in clinical and preclinical research.

References

- 1. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Tagatose, the new GRAS sweetener and health product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. foodstandards.gov.au [foodstandards.gov.au]

- 5. fda.gov [fda.gov]

- 6. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genotoxicity tests on D-tagatose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 90-Day oral toxicity study of D-tagatose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental toxicity study of D-tagatose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Novel food information: D-tagatose - Canada.ca [canada.ca]

- 14. fao.org [fao.org]

A Technical Guide to D-Tagatose-13C-1 for Researchers

An In-depth Resource for Scientists and Drug Development Professionals on the Application and Sourcing of Isotopically Labeled D-Tagatose.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Tagatose-13C-1, a key tool in metabolic research. This document outlines the suppliers and current pricing for this isotopically labeled monosaccharide, details its role in metabolic pathways, and provides exemplary experimental protocols for its use in metabolic flux analysis.

Introduction to D-Tagatose and its Labeled Analogs

D-Tagatose is a naturally occurring ketohexose, a monosaccharide that is an epimer of D-fructose. It has gained significant interest as a low-calorie sweetener with prebiotic properties. For researchers, the true power of D-tagatose lies in its isotopically labeled forms, such as this compound. The incorporation of a heavy carbon isotope at a specific position allows for the tracing of its metabolic fate through various biochemical pathways. This makes this compound an invaluable tool for metabolic flux analysis (MFA), enabling the quantification of the flow of metabolites through a metabolic network.

Suppliers and Pricing of this compound

The availability and pricing of this compound are critical considerations for researchers planning their experiments. Several reputable suppliers offer this labeled compound. The most common product is D-[1-13C]tagatose, identified by the CAS number 478506-42-2. Below is a summary of key suppliers and their available pricing information. Please note that prices are subject to change and may not include shipping and handling fees. It is always recommended to request a formal quote from the supplier.

| Supplier | Product Name | CAS Number | Catalog Number | Available Quantities | Price (USD) |

| Omicron Biochemicals, Inc. | D-[1-13C]tagatose | 478506-42-2 | TAG-001 | 1 mg, 5 mg, 10 mg | Request Quote |

| MedChemExpress | This compound | 478506-42-2 | HY-42680S1 | 1 mg, 5 mg, 10 mg | Request Quote |

| Santa Cruz Biotechnology, Inc. | D-[1-13C]tagatose | 478506-42-2 | sc-221808 | 1 mg, 5 mg | Request Quote |

| BLD Pharm | D-Tagatose-1-13C | 478506-42-2 | BD133276 | 5 mg, 10 mg, 25 mg | Request Quote |

Metabolic Pathways of D-Tagatose

D-Tagatose is primarily metabolized in the liver and by gut microbiota. A key pathway for its utilization in some microorganisms is the D-tagatose-6-phosphate pathway. Understanding this pathway is crucial for designing and interpreting experiments using this compound, as the labeled carbon can be traced through each enzymatic step.

The D-tagatose-6-phosphate Pathway

This pathway illustrates the conversion of D-galactose to intermediates of glycolysis. When using this compound, the labeled carbon at the C1 position would be tracked as it moves through these metabolic transformations.

Experimental Protocols for Metabolic Flux Analysis using this compound

Metabolic flux analysis using isotopically labeled substrates is a powerful technique to quantify the in vivo rates of metabolic pathways. The following provides a generalized workflow and an exemplary protocol for a cell culture-based experiment.

General Experimental Workflow

The overall process involves introducing the labeled substrate to the biological system, allowing for its metabolism, and then analyzing the isotopic enrichment in downstream metabolites.

Exemplary Protocol: 13C-Labeling and Metabolite Extraction from Cultured Cells

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

Materials:

-

Cultured cells at logarithmic growth phase

-

Culture medium with and without this compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol, -80°C)

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge capable of reaching -9°C and 1,000 x g

-

Liquid nitrogen

Procedure:

-

Cell Seeding and Growth: Seed cells in appropriate culture plates and grow to the desired confluency (typically 70-80%). Ensure enough plates are prepared for biological replicates.

-

Isotopic Labeling:

-

Aspirate the standard culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed culture medium containing this compound at the desired concentration. The concentration and labeling duration will depend on the specific experimental goals and the metabolic rates of the cell line.

-

Incubate the cells for a time sufficient to reach isotopic steady-state. This time should be determined empirically.

-

-

Metabolism Quenching and Metabolite Extraction:

-

To rapidly halt metabolic activity, place the culture plates on a refrigerated surface or in a cold room.

-

Aspirate the labeling medium.

-

Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Add ice-cold quenching solution to the plate and incubate for 5 minutes at -80°C.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Centrifuge the cell suspension at 1,000 x g for 5 minutes at -9°C.

-

Discard the supernatant and add the pre-chilled extraction solvent to the cell pellet.

-

Vortex thoroughly and incubate at -80°C for 15 minutes to ensure complete lysis and protein precipitation.

-

Centrifuge at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis:

-

The metabolite extract can be dried under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract is then reconstituted in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy analysis.

-

Data Analysis and Interpretation

The analysis of the isotopic labeling patterns in the extracted metabolites is a complex process that requires specialized software and modeling approaches. The mass isotopomer distribution (MID) of key metabolites is determined by LC-MS. This data is then used in computational models to calculate the flux through various metabolic pathways. These models take into account the known stoichiometry of the metabolic network and the labeling pattern of the substrate to estimate the rate of each reaction.

Conclusion

This compound is a powerful tool for researchers investigating cellular metabolism. By carefully selecting suppliers, designing robust experimental protocols, and employing appropriate data analysis techniques, scientists can gain valuable insights into the intricate workings of metabolic networks. This technical guide serves as a foundational resource to aid in the successful application of this compound in metabolic research and drug development.

D-Tagatose-13C-1 for In Vivo Cell Experiments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Tagatose-13C-1 for in vivo cell experiments. D-Tagatose, a rare sugar and a C-4 epimer of D-fructose, presents a unique metabolic profile, making its isotopically labeled form a valuable tool for metabolic research. This document outlines its metabolic pathway, potential applications in in vivo studies, and detailed, adaptable experimental protocols for tracing its metabolic fate.

Introduction to D-Tagatose and 13C Labeling

D-Tagatose is a naturally occurring ketohexose with approximately 92% the sweetness of sucrose but only about one-third of the calories.[1] Unlike glucose, only 15-25% of ingested D-tagatose is absorbed in the small intestine and metabolized, primarily in the liver, in a pathway analogous to that of fructose.[2][3][4] The majority of ingested D-tagatose passes to the large intestine, where it is fermented by gut microbiota, exhibiting prebiotic effects.[5]

The use of stable isotope labeling, particularly with Carbon-13 (¹³C), has become a powerful methodology for quantifying intracellular metabolic fluxes.[6] By introducing a ¹³C-labeled substrate like this compound into an in vivo system, researchers can trace the journey of the labeled carbon atoms through various metabolic pathways. This allows for the elucidation of metabolic pathway activity and nutrient contributions to the synthesis of other molecules. The synthesis of D-[UL-¹³C6]tagatose from D-[UL-¹³C6]fructose has been successfully developed, making the production of labeled D-tagatose for research purposes feasible.

Metabolic Fate and Signaling Pathways of D-Tagatose

The metabolism of absorbed D-tagatose is initiated by phosphorylation. The resulting metabolites can then enter central carbon metabolism. The primary metabolic pathway for D-tagatose in the liver mirrors that of fructose, involving phosphorylation and subsequent cleavage into triose phosphates.

Hepatic D-Tagatose Metabolism

dot

Caption: Hepatic metabolism of this compound.

In Vivo Experimental Workflow

The following workflow outlines the key steps for conducting an in vivo experiment using this compound to trace its metabolic fate in a murine model. This protocol is adapted from established methods for in vivo infusion of ¹³C-labeled glucose and fructose.

dot

Caption: In vivo experimental workflow for this compound tracing.

Detailed Experimental Protocols

Animal Handling and this compound Administration

This protocol is a template and should be adapted based on the specific research question and institutional animal care guidelines.

Materials:

-

This compound (sterile, injectable grade)

-

Sterile saline

-

C57BL/6 mice (or other appropriate model)

-

Infusion pump and catheters

Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast mice for 6 hours before infusion to reduce endogenous glucose levels. Water should be available ad libitum.

-

This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 100 mg/mL).

-

Infusion:

-

Anesthetize the mouse (e.g., using isoflurane).

-

Administer a bolus intraperitoneal injection of this compound (e.g., 0.4 mg/g body weight).

-

Follow with a continuous tail vein infusion of this compound (e.g., 0.012 mg/g/min) for a defined period (e.g., 30-90 minutes).

-

Sample Collection and Metabolite Extraction

Materials:

-

Liquid nitrogen

-

Methanol, Chloroform, Water (ice-cold)

-

Centrifuge

Procedure:

-

Tissue Collection: At designated time points post-infusion, euthanize the animal via an approved method. Immediately collect tissues of interest (e.g., liver, adipose tissue, plasma) and flash-freeze in liquid nitrogen.

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a mixture of ice-cold methanol:chloroform:water (2:1:1 v/v/v).

-

Vortex thoroughly and incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the upper aqueous phase containing polar metabolites.

-

Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Mass Spectrometry Analysis

The dried metabolite extracts are reconstituted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of ¹³C into various metabolites.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid or gas chromatograph.

General Parameters (LC-MS):

-

Column: HILIC column for polar metabolite separation.

-

Mobile Phase: Gradient of acetonitrile and water with ammonium acetate.

-

Mass Spectrometry Mode: Negative and/or positive ion mode, with a mass resolution of >70,000.

-

Data Acquisition: Full scan mode to detect all ions, followed by targeted MS/MS for identification and quantification of specific labeled metabolites.

Data Presentation and Analysis

The primary output from the mass spectrometer will be the mass isotopologue distribution (MID) for metabolites of interest. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), indicating the number of ¹³C atoms incorporated.

Table 1: Hypothetical ¹³C Enrichment in Key Hepatic Metabolites Following this compound Infusion

| Metabolite | Time Point (min) | M+1 Enrichment (%) | M+2 Enrichment (%) | M+3 Enrichment (%) |

| Tagatose-1-Phosphate | 15 | 95.2 ± 3.1 | 0.5 ± 0.1 | 0.1 ± 0.0 |

| 60 | 96.1 ± 2.8 | 0.6 ± 0.1 | 0.1 ± 0.0 | |

| Glyceraldehyde-3-Phosphate | 15 | 45.7 ± 5.2 | 2.1 ± 0.4 | 0.3 ± 0.1 |

| 60 | 55.3 ± 4.9 | 3.5 ± 0.6 | 0.5 ± 0.1 | |

| Lactate | 15 | 20.1 ± 3.5 | 1.2 ± 0.3 | 0.2 ± 0.0 |

| 60 | 35.8 ± 4.1 | 2.8 ± 0.5 | 0.4 ± 0.1 | |

| Citrate | 15 | 5.2 ± 1.1 | 15.6 ± 2.9 | 0.8 ± 0.2 |

| 60 | 8.9 ± 1.5 | 25.4 ± 3.8 | 1.5 ± 0.3 | |

| Palmitate | 15 | 1.1 ± 0.3 | 3.2 ± 0.7 | 0.5 ± 0.1 |

| 60 | 3.5 ± 0.8 | 8.9 ± 1.5 | 1.2 ± 0.2 |

Data are presented as mean ± SD and are hypothetical, intended for illustrative purposes.

Table 2: Experimental Parameters for In Vivo this compound Tracing Studies

| Parameter | Recommended Range | Rationale |

| Animal Model | C57BL/6 Mouse | Commonly used in metabolic studies with a well-characterized genome. |

| Fasting Duration | 4-8 hours | Reduces background from endogenous substrates. |

| This compound Bolus | 0.2-0.5 mg/g | To rapidly increase the concentration of the labeled substrate. |

| Infusion Rate | 0.01-0.02 mg/g/min | To maintain a steady-state concentration of the labeled substrate. |

| Infusion Duration | 30-120 minutes | Allows for sufficient incorporation of the label into downstream metabolites. |

| Tissue Collection | Time course (e.g., 15, 30, 60, 90 min) | To capture the dynamics of metabolic flux. |

| Analytical Method | LC-HRMS, GC-MS | High sensitivity and resolution for detecting and quantifying isotopologues. |

Conclusion

This compound is a promising tool for in vivo metabolic research. By leveraging the established methodologies for stable isotope tracing, researchers can gain valuable insights into the metabolic fate of this unique sugar and its impact on cellular metabolism. The experimental protocols and data analysis frameworks presented in this guide provide a solid foundation for designing and executing robust in vivo studies with this compound. As with any in vivo experiment, careful optimization of protocols and adherence to ethical guidelines for animal research are paramount for obtaining high-quality, reproducible data.

References

- 1. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for D-Tagatose-13C-1 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Tagatose-13C-1, a stable isotope-labeled sugar, in Nuclear Magnetic Resonance (NMR) spectroscopy for metabolic research and drug development. The detailed protocols herein are designed to assist in the accurate tracing of metabolic pathways, quantification of metabolite flux, and investigation of enzyme kinetics.

Application Notes

D-Tagatose, a rare sugar and an epimer of D-fructose, is gaining interest in biomedical research due to its low caloric value and potential therapeutic effects. The use of D-Tagatose labeled with Carbon-13 at the C1 position (this compound) allows for precise tracking of its metabolic fate within cellular systems using NMR spectroscopy. This non-invasive and non-radioactive technique provides detailed insights into the dynamics of metabolic pathways.

Key Applications:

-

Metabolic Pathway Tracing: this compound serves as a powerful tool to elucidate the D-tagatose-6-phosphate pathway, a key route for its metabolism in various organisms. By monitoring the appearance of the 13C label in downstream metabolites, researchers can map the flow of carbon and identify active metabolic routes.

-

Metabolic Flux Analysis: Quantitative 13C NMR spectroscopy enables the determination of the rates of metabolic reactions (fluxes). By measuring the incorporation of 13C from this compound into various metabolic pools over time, researchers can quantify the contributions of D-tagatose to central carbon metabolism, including glycolysis and the pentose phosphate pathway. This is particularly valuable in studying metabolic reprogramming in diseases like cancer.[1][2][3][4]

-

Enzyme Kinetics: Real-time NMR spectroscopy can be employed to study the kinetics of enzymes involved in D-tagatose metabolism, such as tagatose-6-phosphate kinase.[5][6][7] By monitoring the conversion of 13C-labeled substrate to product, key kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) can be determined.

-

Drug Discovery and Development: Understanding how a drug candidate affects the metabolism of D-tagatose can provide insights into its mechanism of action and potential off-target effects. This compound can be used in preclinical studies to assess the metabolic impact of novel therapeutics.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis in Cultured Cells using this compound and NMR Spectroscopy

This protocol outlines the steps for tracing the metabolism of this compound in adherent mammalian cells.

1. Cell Culture and Labeling:

-

Culture cells of interest to mid-exponential growth phase in standard culture medium. A minimum of 10 million cells are recommended for sufficient signal-to-noise in NMR experiments.[8]

-

Replace the standard medium with a medium containing this compound as the primary carbon source. The concentration of this compound should be optimized for the specific cell line and experimental goals.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the progression of 13C label incorporation into intracellular metabolites.

2. Metabolism Quenching and Metabolite Extraction:

-

To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).[9]

-

Immediately quench the metabolism by adding a pre-chilled extraction solvent, such as a methanol/chloroform/water mixture (2:1:1 v/v/v), directly to the culture plate.[8][10]

-

Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the mixture vigorously and centrifuge to separate the polar (containing water-soluble metabolites), non-polar (containing lipids), and protein phases.

-

Collect the polar phase and lyophilize to dryness.

3. NMR Sample Preparation and Data Acquisition:

-

Reconstitute the lyophilized metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

-

Transfer the sample to an NMR tube.

-

Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D NMR spectra such as ¹H-¹³C HSQC and HSQC-TOCSY, on a high-field NMR spectrometer.[11][12]

4. Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify and quantify the 13C-labeled metabolites by comparing the spectra to databases and reference compounds.

-

Calculate the fractional enrichment of 13C in each metabolite at each time point to determine metabolic fluxes.

Experimental Workflow for Metabolic Flux Analysis

Protocol 2: Real-Time Enzyme Kinetics of Tagatose-6-Phosphate Kinase using ¹³C NMR

This protocol describes how to monitor the enzymatic conversion of D-Tagatose-6-phosphate-1-¹³C to D-Tagatose-1,6-bisphosphate-¹³C in real-time.

1. Reaction Setup:

-

Prepare a reaction buffer containing all necessary components except the enzyme (e.g., Tris-HCl, MgCl₂, ATP).

-

Add a known concentration of D-Tagatose-6-phosphate-1-¹³C to the buffer.

-

Transfer the reaction mixture to an NMR tube.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

2. NMR Data Acquisition:

-

Acquire a ¹³C NMR spectrum of the substrate before initiating the reaction.

-

Initiate the reaction by adding a small, known amount of purified tagatose-6-phosphate kinase to the NMR tube.

-

Immediately begin acquiring a series of 1D ¹³C NMR spectra at regular time intervals.

3. Data Analysis:

-

Process the time-course NMR data.

-

Integrate the signal intensities of the substrate (D-Tagatose-6-phosphate-1-¹³C) and the product (D-Tagatose-1,6-bisphosphate-¹³C) at each time point.

-

Plot the concentration of the substrate and product as a function of time.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).[6][7]

Data Presentation

The following tables summarize the expected ¹³C NMR chemical shifts for D-Tagatose-1-¹³C and its key downstream metabolites. These values are crucial for the identification and quantification of these compounds in your NMR spectra.

Table 1: ¹³C Chemical Shifts of D-Tagatose-1-¹³C and its Metabolites

| Compound | Carbon Atom | Chemical Shift (ppm) |

| D-Tagatose-1-¹³C | C1 | ~64.0 |

| C2 | ~104.0 | |

| C3 | ~72.0 | |

| C4 | ~71.0 | |

| C5 | ~73.0 | |

| C6 | ~63.0 | |

| D-Tagatose-6-phosphate-¹³C | C1 | ~64.0 |

| C6 | ~65.0 (J-coupling with ³¹P) | |

| D-Tagatose-1,6-bisphosphate-¹³C | C1 | ~66.0 (J-coupling with ³¹P) |

| C6 | ~65.0 (J-coupling with ³¹P) | |

| Dihydroxyacetone phosphate-¹³C | C1 | ~65.0 (J-coupling with ³¹P) |

| Glyceraldehyde-3-phosphate-¹³C | C1 | ~210.0 (aldehyde) |

Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.

Signaling Pathway Visualization

The following diagram illustrates the metabolic pathway of D-Tagatose.

D-Tagatose-6-Phosphate Pathway

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 3. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Enzyme Kinetics for Systems Biology with Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]